Ethyl 2-(3-benzoylphenyl)propanoate

Beschreibung

The exact mass of the compound Ethyl 2-(3-benzoylphenyl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(3-benzoylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-benzoylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSMNXCTDMLMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432246 | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-04-0 | |

| Record name | Ketoprofen ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60658-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060658040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate

Abstract: This guide provides a comprehensive overview of the principal synthetic pathways for Ethyl 2-(3-benzoylphenyl)propanoate, a key derivative of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. It details direct synthesis methods and outlines the synthesis of its parent carboxylic acid, Ketoprofen, through classical, modern catalytic, and novel green chemistry approaches. Each pathway is critically evaluated based on its chemical principles, experimental protocols, and overall process efficiency, offering researchers and drug development professionals a thorough understanding of the available manufacturing strategies.

Introduction

Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of Ketoprofen, is a significant molecule in the landscape of pharmaceutical development. While Ketoprofen itself is a potent analgesic and anti-inflammatory agent, its ester derivatives are often synthesized for various purposes, including their use as intermediates in the synthesis of Ketoprofen and its chiral enantiomers, or as prodrugs to potentially mitigate the gastrointestinal side effects associated with the parent drug.[1] An understanding of the synthetic routes to this ester is therefore crucial for process chemists and researchers in medicinal chemistry.

This technical guide delves into the primary methodologies for synthesizing Ethyl 2-(3-benzoylphenyl)propanoate. It is structured to provide both direct routes to the ester and a detailed examination of the synthesis of its immediate precursor, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen). The pathways are presented with an emphasis on the underlying chemical principles, providing a "why" to the "how" of each experimental choice, a critical perspective for any senior application scientist.

Direct Synthetic Pathways to Ethyl 2-(3-benzoylphenyl)propanoate

The most direct methods to synthesize the target ester involve either the esterification of the parent carboxylic acid or the conversion of a nitrile precursor. These routes are often favored for their straightforward nature and high yields.

Pathway 1: Fischer-Speier Esterification of Ketoprofen

The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This equilibrium-driven process is a fundamental transformation in organic synthesis.

The reaction mechanism involves the protonation of the carbonyl oxygen of Ketoprofen by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, Ethyl 2-(3-benzoylphenyl)propanoate. To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or the water by-product is removed.[2]

Sources

Physicochemical properties of Ethyl 2-(3-benzoylphenyl)propanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-benzoylphenyl)propanoate

Introduction

Ethyl 2-(3-benzoylphenyl)propanoate, more commonly known as Ketoprofen Ethyl Ester, is a significant chemical entity within the pharmaceutical landscape.[1] As the ethyl ester derivative of the potent non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, it serves as a critical intermediate in synthesis, a key metabolite, and an important reference standard in the quality control of Ketoprofen-based drug products.[2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, offering valuable insights for professionals in drug development and research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a compound is foundational for all scientific discourse. Ethyl 2-(3-benzoylphenyl)propanoate is identified by several names and registry numbers across various chemical databases.

-

IUPAC Name: ethyl 2-(3-benzoylphenyl)propanoate[1]

-

Synonyms: Ketoprofen Ethyl Ester, Ethyl 2-(3-Benzoylphenyl)propionate, Benzeneacetic acid, 3-benzoyl-a-Methyl-, ethyl ester[1]

-

CAS Number: 60658-04-0[1]

-

Molecular Formula: C₁₈H₁₈O₃[1]

-

Molecular Weight: 282.33 g/mol [4]

-

InChI Key: CQSMNXCTDMLMLM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data

| Property | Value | Source |

| Physical Form | Oily Liquid | [4] |

| Color | Colorless | Safety Data Sheet |

| Melting Point | Not Determined | Safety Data Sheet |

| Boiling Point | Not Determined | Safety Data Sheet |

| Water Solubility | Not miscible or difficult to mix | Safety Data Sheet |

| XLogP3 (Computed) | 3.8 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Solubility Profile

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. The computed XLogP3 value for Ethyl 2-(3-benzoylphenyl)propanoate is 3.8, indicating a high degree of lipophilicity.[1] This property is significant for its ability to cross biological membranes and its potential for formulation in lipid-based delivery systems.

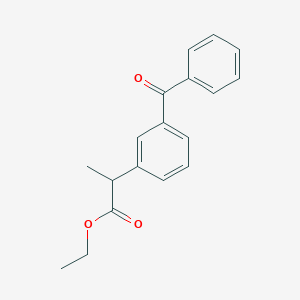

Chemical Structure and Visualization

The chemical structure of Ethyl 2-(3-benzoylphenyl)propanoate is central to its properties and function. Below is a visual representation of the molecule.

Caption: 2D structure of Ethyl 2-(3-benzoylphenyl)propanoate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate provides detailed information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the ethyl and propanoate moieties.[9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The mass spectrum of Ethyl 2-(3-benzoylphenyl)propanoate will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used for its identification.[9]

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. Typically, the ester C=O stretch for an aliphatic ester is observed in the range of 1750-1735 cm⁻¹.[10] Additional characteristic peaks will be present for the C-O stretching of the ester and the aromatic C-H and C=C stretching vibrations.[9]

Synthesis Protocols

Ethyl 2-(3-benzoylphenyl)propanoate is primarily synthesized through the esterification of its parent carboxylic acid, Ketoprofen.

Experimental Workflow: Fischer Esterification of Ketoprofen

Caption: Workflow for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate.

Step-by-Step Methodology

A common method for the synthesis of Ethyl 2-(3-benzoylphenyl)propanoate is the Fischer esterification of Ketoprofen with ethanol in the presence of an acid catalyst.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ketoprofen in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(3-benzoylphenyl)propanoate.

An alternative synthesis route involves the reaction of 2-(3-benzoylphenyl)propionitrile with ethanol in the presence of sulfuric acid.[11]

Applications in Pharmaceutical Development

The primary role of Ethyl 2-(3-benzoylphenyl)propanoate is intrinsically linked to its parent drug, Ketoprofen.

Intermediate in Ketoprofen Synthesis

Ethyl 2-(3-benzoylphenyl)propanoate can be a key intermediate in certain synthetic routes to Ketoprofen, where the ester is later hydrolyzed to the active carboxylic acid.

Reference Standard for Impurity Profiling

In the manufacturing of Ketoprofen, Ethyl 2-(3-benzoylphenyl)propanoate is considered a potential process-related impurity. Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) are identified and quantified. Therefore, pure Ethyl 2-(3-benzoylphenyl)propanoate serves as a crucial reference standard for the development and validation of analytical methods to detect and quantify this impurity in Ketoprofen drug substance and drug products.[3][]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-(3-benzoylphenyl)propanoate is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 2-(3-benzoylphenyl)propanoate is a compound of significant interest in the pharmaceutical sciences. Its well-defined physicochemical properties, coupled with its role as a synthetic intermediate and a critical impurity reference standard for Ketoprofen, underscore its importance. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and professionals involved in the development, manufacturing, and quality control of Ketoprofen-related pharmaceuticals.

References

-

PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]

- Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686.

- Estela, J. M., et al. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Journal of Pharmaceutical and Chemical and Biological Sciences, 3(4), 440-453.

-

ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents. Available from: [Link]

-

University of Limerick. Solubility and thermodynamic analysis of ketoprofen in organic solvents. Available from: [Link]

- Google Patents. (2013). Preparation method of ketoprofen ethyl ester. CN102911057A.

- Hossain, M. E., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7547.

-

PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

Sources

- 1. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester) [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. (S)-Ketoprofen Ethyl Ester | 136656-97-8 | SynZeal [synzeal.com]

- 11. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of Ethyl 2-(3-benzoylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1] This document is structured to offer an in-depth understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. By delving into the principles behind the spectroscopic signatures, this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who are engaged in the synthesis, characterization, and analysis of Ketoprofen derivatives and related pharmaceutical compounds.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 2-(3-benzoylphenyl)propanoate (also known as Ketoprofen ethyl ester) is a key derivative of Ketoprofen, a potent NSAID belonging to the propionic acid class.[1] The esterification of the carboxylic acid moiety of Ketoprofen to its ethyl ester can significantly alter its physicochemical properties, such as lipophilicity and solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Precise and unambiguous structural elucidation and purity assessment are paramount in drug development and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing a detailed molecular fingerprint of the compound. This guide will present a detailed, albeit predicted, spectroscopic profile of Ethyl 2-(3-benzoylphenyl)propanoate, grounded in the established principles of spectroscopy and comparative data from its parent compound, Ketoprofen.

Chemical Structure and Functional Groups

The chemical structure of Ethyl 2-(3-benzoylphenyl)propanoate is fundamental to understanding its spectroscopic properties.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of Ethyl 2-(3-benzoylphenyl)propanoate is predicted to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1665 | C=O stretch | Ketone |

| ~1600, ~1450 | C=C stretch | Aromatic |

| ~1250-1100 | C-O stretch | Ester |

Interpretation and Rationale:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic rings, while those below 3000 cm⁻¹ are due to aliphatic C-H bonds.

-

Carbonyl Stretching: The two carbonyl groups will give rise to strong, distinct absorption bands. The ester carbonyl (C=O) typically absorbs at a higher wavenumber (~1735 cm⁻¹) than the ketone carbonyl (~1665 cm⁻¹). The conjugation of the ketone with the aromatic ring slightly lowers its stretching frequency.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically as strong bands.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like Ethyl 2-(3-benzoylphenyl)propanoate is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For Ethyl 2-(3-benzoylphenyl)propanoate (Molecular Weight: 282.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 282, corresponding to the intact molecule with one electron removed.

-

Key Fragment Ions:

| Predicted m/z | Proposed Fragment | Loss from Molecular Ion |

| 237 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 209 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Rationale:

The fragmentation of Ethyl 2-(3-benzoylphenyl)propanoate under EI conditions is likely to proceed through several characteristic pathways:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 237.

-

Loss of the Ethyl Carboxylate Group: Cleavage of the bond between the chiral carbon and the ester group can result in the loss of the •COOCH₂CH₃ radical, giving a fragment at m/z 209.

-

Formation of the Benzoyl Cation: A very common fragmentation for benzophenones is the cleavage of the bond between the ketone carbonyl and the phenyl ring, leading to the highly stable benzoyl cation at m/z 105.

-

Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) can produce the phenyl cation at m/z 77.

Figure 3: Predicted fragmentation pathway of Ethyl 2-(3-benzoylphenyl)propanoate in EI-MS.

Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system would be:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. The GC column separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated in the mass analyzer according to their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(3-benzoylphenyl)propanoate presented in this guide, while based on predicted data, provides a robust framework for the identification and characterization of this important Ketoprofen derivative. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are founded on the fundamental principles of spectroscopy and are corroborated by comparative analysis with the parent compound, Ketoprofen. The detailed interpretation of the expected spectral features, coupled with the outlined experimental protocols, offers a valuable resource for researchers in the pharmaceutical sciences. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of drug molecules and their derivatives, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

PubChem. Ethyl 2-(3-benzoylphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Ethyl 2-(3-benzoylphenyl)propanoate. Wiley-VCH GmbH. [Link]

-

NIST WebBook. Ketoprofen. National Institute of Standards and Technology. [Link]

-

Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. PubMed. [Link]

Sources

A Guide to the Crystal Structure Analysis of Ethyl 2-(3-benzoylphenyl)propanoate and Its Implications in Drug Development

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, influencing everything from stability and solubility to bioavailability and manufacturability. This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction (SC-XRD) analysis of small organic molecules, tailored for researchers, scientists, and drug development professionals. Using Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, as a primary subject, this document outlines the complete workflow from synthesis and crystallization to data analysis and structural interpretation. While a publicly deposited crystal structure for Ethyl 2-(3-benzoylphenyl)propanoate is not available at the time of this writing, we will use the crystallographic data of its parent compound, Ketoprofen, as a scientifically robust case study to illustrate the presentation and interpretation of results. This guide emphasizes the rationale behind experimental choices and demonstrates how crystallographic insights are critical for modern drug development.

Introduction: The Critical Role of Solid-State Characterization

Ethyl 2-(3-benzoylphenyl)propanoate is the ethyl ester derivative of Ketoprofen, a potent NSAID belonging to the propionic acid class. By inhibiting cyclooxygenase (COX) enzymes, it effectively reduces the synthesis of prostaglandins, mediators of pain and inflammation. The modification of Ketoprofen's carboxylic acid group to an ethyl ester can significantly alter its pharmacokinetic profile, potentially enhancing its lipophilicity and modifying its absorption and metabolism.

However, the therapeutic efficacy of any crystalline solid dosage form is not solely dependent on its molecular structure but is critically influenced by its solid-state properties. The arrangement of molecules in a crystal lattice dictates key physicochemical characteristics such as melting point, solubility, dissolution rate, and stability.[1][2] The existence of multiple crystalline forms, known as polymorphs, can present both challenges and opportunities in drug development.[3] Different polymorphs of the same API can have drastically different properties, making the identification and selection of the most stable and effective form a crucial step in ensuring product quality and consistency.[4]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional atomic structure of a molecule and its arrangement within a crystal.[5] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an atomic-level blueprint that informs drug design, formulation development, and intellectual property protection.[6] This guide will detail the complete process of SC-XRD analysis, providing both the theoretical basis and practical protocols essential for professionals in the pharmaceutical sciences.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final structural model is a direct reflection of the care taken throughout the workflow.

Synthesis and Procurement

The starting material for any crystallographic study must be of high purity. For Ethyl 2-(3-benzoylphenyl)propanoate, a common synthetic route involves the Fischer esterification of Ketoprofen.

Protocol 2.1: Synthesis of Ethyl 2-(3-benzoylphenyl)propanoate

-

Reaction Setup: In a round-bottom flask, dissolve Ketoprofen (1 equivalent) in an excess of absolute ethanol, which acts as both solvent and reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be further purified, typically by column chromatography, to achieve a purity >95%.

Growing High-Quality Single Crystals

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[7] A suitable crystal should be well-formed, free of cracks or defects, and typically between 0.1-0.3 mm in each dimension.[8] The slow evaporation technique is a widely successful method for growing crystals of small organic molecules.[2][9]

Protocol 2.2: Crystallization by Slow Evaporation

-

Solvent Selection: The key is to find a solvent or solvent system in which the compound is moderately soluble. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as a powder. A binary solvent system (one "good" solvent and one "poor" solvent) often yields excellent results. For Ethyl 2-(3-benzoylphenyl)propanoate, systems like ethanol/hexane or ethyl acetate/heptane could be explored.

-

Solution Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of the "good" solvent in a small, clean vial.

-

Induce Supersaturation: Slowly add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a single drop of the "good" solvent to redissolve the precipitate.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a needle a few times. This slows the rate of evaporation, allowing large, well-ordered crystals to form over several days to weeks.[10]

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Data Collection and Structure Refinement

Single-Crystal X-ray Diffraction

The mounted crystal is placed on a diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[11]

Protocol 3.1: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. To protect it from radiation damage and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

-

Instrument Setup: The mounted crystal is centered on a modern diffractometer (e.g., a Bruker D8 VENTURE) equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step also serves as a quality check.

-

Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. The software determines the necessary scan ranges and exposure times to ensure all unique reflections are measured with adequate intensity.

-

Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensities of the diffraction spots, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (typically in .hkl format).

Structure Solution and Refinement

The diffraction data contains information about the intensities of the reflections, but not their phases. This "phase problem" is solved computationally to generate an initial electron density map. This map is then refined to produce the final, accurate atomic model. The SHELX software suite is the most widely used program for this purpose.[12][13]

Protocol 3.2: Structure Solution and Refinement using SHELX

-

Structure Solution: The reflection file (.hkl) and an instruction file (.ins) are used as input for a program like SHELXT. This program uses "dual-space" methods to solve the phase problem and provide an initial structural model.

-

Initial Refinement: The output from the solution step is then refined using SHELXL. This program employs a least-squares algorithm to adjust atomic positions, occupancies, and displacement parameters to best fit the experimental diffraction data.

-

Model Building: The chemist must inspect the model and the difference electron density map. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids) are introduced for non-hydrogen atoms.

-

Convergence: Refinement is iterated until the model converges, meaning the atomic parameter shifts are negligible between cycles. Key indicators of a good refinement are the R-factors (R1 and wR2), which should ideally be below 5% and 10%, respectively, and a Goodness of Fit (GooF) value close to 1.0.

-

Final Report: The final step is to generate a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structure data.[12]

Structural Analysis: An Illustrative Example with Ketoprofen

As a validated crystal structure for Ethyl 2-(3-benzoylphenyl)propanoate is not publicly available, we will analyze the structure of its parent API, (R)-Ketoprofen, to demonstrate the interpretation of crystallographic results. The data presented here is sourced from the Crystallography Open Database (COD ID: 1550146).[11]

Crystallographic Data Summary

The primary output of a crystal structure determination is a set of data that defines the unit cell and the conditions of the experiment.

| Parameter | (R)-Ketoprofen[11] |

| Formula | C₁₆H₁₄O₃ |

| Formula Weight | 254.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0671 |

| b (Å) | 7.5611 |

| c (Å) | 13.8523 |

| α (°) | 92.078 |

| β (°) | 93.838 |

| γ (°) | 90.994 |

| Volume (ų) | 632.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.334 |

| Temperature (K) | 293(2) |

| Final R1 [I>2σ(I)] | 0.0486 |

| Final wR2 (all data) | 0.1363 |

Table 1: Crystal data and structure refinement details for (R)-Ketoprofen.

Expertise & Causality: The space group P-1 indicates that the crystal has only an inversion center for symmetry and the asymmetric unit contains one molecule. Z=2 means there are two molecules of Ketoprofen per unit cell. The low R1 value of 4.86% signifies a good agreement between the calculated structural model and the experimental diffraction data, indicating a high-quality refinement.

Molecular Geometry and Conformation

The crystal structure reveals the precise conformation of the molecule in the solid state. Of particular interest in flexible molecules like Ketoprofen and its esters are the torsion angles, which define the spatial relationship between different parts of the molecule.

| Parameter (Atoms) | Angle (°) |

| Torsion C2-C3-C9-O1 | 148.9 |

| Torsion C4-C3-C9-C10 | -148.1 |

| Torsion C7-C1-C2-C3 | 178.6 |

| Torsion C1-C7-C15-C16 | -173.5 |

Table 2: Selected torsion angles for (R)-Ketoprofen, illustrating the molecular conformation.

The torsion angles show that the two phenyl rings are not coplanar, adopting a twisted conformation relative to each other. The propionic acid side chain is also oriented out-of-plane relative to the phenyl ring to which it is attached. This specific conformation is the result of minimizing steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules are held together by a network of intermolecular interactions. In Ketoprofen, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The crystal structure shows that the molecules form hydrogen-bonded dimers. Specifically, the carboxylic acid proton of one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of the carboxylic acid of an adjacent, inversion-related molecule. This creates a characteristic centrosymmetric dimer motif that is a common packing feature for carboxylic acids.

This robust hydrogen bonding network is the primary force governing the crystal packing, leading to a stable, well-ordered lattice. The stability imparted by this network directly influences the compound's melting point and dissolution energy.

Implications for Drug Development

The detailed structural information obtained from SC-XRD is not merely an academic exercise; it is actionable intelligence for drug development.

-

Polymorph Identification: A comprehensive crystallographic screen is essential to identify all accessible crystalline forms of an API.[3] Had we crystallized Ethyl 2-(3-benzoylphenyl)propanoate under different conditions (e.g., different solvents, temperatures), we might have discovered a polymorph with a different packing arrangement, leading to different solubility and stability profiles. Selecting the most thermodynamically stable polymorph is critical to prevent unwanted phase transitions in the final drug product.[4]

-

Formulation Design: The solubility of an API is directly related to the energy required to break apart the crystal lattice. The strong hydrogen-bonded dimers in Ketoprofen contribute to its relatively low aqueous solubility. The esterification to Ethyl 2-(3-benzoylphenyl)propanoate removes the hydrogen bond donor, which would prevent this dimer formation. While this increases lipophilicity, it would necessitate a completely different crystal packing arrangement, likely driven by weaker van der Waals forces. Understanding these packing forces allows formulation scientists to select appropriate excipients that can optimize the dissolution and bioavailability of the drug.

-

Structure-Activity Relationship (SAR): While the solid-state conformation is not necessarily the same as the bioactive conformation when bound to its target enzyme, it provides a low-energy snapshot of the molecule's preferred shape. This information can be a valuable input for computational chemists and molecular modelers who are designing next-generation inhibitors with improved potency and selectivity.[6]

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the pharmaceutical industry, providing the definitive atomic-level information required to understand and control the solid-state properties of an active pharmaceutical ingredient. This guide has detailed the comprehensive workflow for the structural analysis of a small molecule, using Ethyl 2-(3-benzoylphenyl)propanoate as a model subject and the crystal structure of its parent compound, Ketoprofen, as a practical example for data interpretation.

By explaining the causality behind experimental choices—from the selection of crystallization techniques to the interpretation of refinement statistics—we have demonstrated that crystallographic analysis is a self-validating system that underpins rational drug design and development. The insights gained from this powerful technique are fundamental to developing safe, stable, and effective medicines.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. University of Glasgow. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. Syrris.com. [Link]

-

Lee, J. et al. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. MDPI. [Link]

-

Müller, P. et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Bianchini, G. et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Pharmaceutics. [Link]

-

Gonnade, R. et al. (2012). Crystal structure of (RS)-ketoprofen. ResearchGate. [Link]

-

Pawledzio, S. et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. MDPI. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

-

Organometallic Synthesis and Catalysis Group. (n.d.). Slow Evaporation Method. University of Rochester. [Link]

-

Lecomte, C. (n.d.). Guide for crystallization. CRM2. [Link]

-

Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Crystallographicgrowth.com. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

-

Pawledzio, S. et al. (2018). Crystal structure, interaction energies and experimental electron density of the popular drug ketoprophen. IUCrJ. [Link]

-

Friščić, T., & Jones, W. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design. [Link]

Sources

- 1. ou.edu [ou.edu]

- 2. Slow Evaporation Method [people.chem.umass.edu]

- 3. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syrris.com [syrris.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. unifr.ch [unifr.ch]

- 11. Ketoprofen, (R)- | C16H14O3 | CID 180540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Ethyl 2-(3-benzoylphenyl)propanoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-benzoylphenyl)propanoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical solubility principles, available data, and practical experimental methodologies. While quantitative solubility data for this specific ester is not extensively published, this guide leverages data from its parent compound, Ketoprofen, and fundamental chemical principles to provide robust predictions and a framework for empirical determination. Key sections include an examination of the molecule's physicochemical properties, a discussion of intermolecular forces governing solubility, a detailed protocol for the reliable shake-flask method, and guidance on solvent selection for applications such as purification, formulation, and analysis.

Introduction: Understanding the Molecule and the Importance of Solubility

Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen ethyl ester, is a derivative of Ketoprofen, a widely used NSAID.[1][2] The conversion of Ketoprofen's carboxylic acid functional group to an ethyl ester significantly alters its physicochemical properties, most notably its polarity, lipophilicity, and hydrogen bonding capability.[3] This esterification is a common strategy in drug development to create prodrugs, which can be designed to improve permeability or modify a drug's release profile.[3][4]

A thorough understanding of a compound's solubility is paramount for virtually every stage of pharmaceutical development. It dictates the choice of solvents for:

-

Synthesis and Purification: Efficient reaction and crystallization depend on selecting solvents where reactants are soluble at reaction temperatures and the product has limited solubility for high recovery. Solvents mentioned in synthesis patents, such as ethyl acetate, methylene dichloride, and toluene, provide initial clues about good solubility.[5]

-

Analytical Method Development: Mobile phase selection in chromatographic techniques like HPLC is guided by the analyte's solubility.

-

Formulation: For liquid dosage forms, the active pharmaceutical ingredient (API) must be fully dissolved and remain stable in the vehicle. For topical formulations, solubility in excipients is a critical first step to ensure the API can be delivered effectively.[6]

This guide will explore these facets, providing both a theoretical foundation and actionable protocols for laboratory work.

Physicochemical Properties of Ethyl 2-(3-benzoylphenyl)propanoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

| Property | Value / Description | Source(s) |

| Synonyms | Ketoprofen ethyl ester, Ethyl 2-(3-Benzoylphenyl)propionate | [1][2] |

| CAS Number | 60658-04-0 | [7][8] |

| Molecular Formula | C₁₈H₁₈O₃ | [8][9] |

| Molecular Weight | 282.33 g/mol | [8][9] |

| Appearance | Oily, colorless liquid | [7] |

| Predicted LogP | 3.8 | [2] |

| Water Solubility | Not miscible or difficult to mix | [7] |

Structural Analysis and Its Influence on Solubility:

-

Ester Group (-COOC₂H₅): The replacement of the carboxylic acid's hydroxyl group (-OH) with an ethoxy group (-OC₂H₅) is the most significant structural change from Ketoprofen. This removes the ability of the molecule to act as a hydrogen bond donor. It can still act as a hydrogen bond acceptor at its carbonyl and ether oxygens.[10]

-

Aromatic Rings: The two phenyl rings contribute to the molecule's non-polar character, suggesting good solubility in solvents that can engage in π-π stacking or have similar aromatic character (e.g., toluene).

-

Increased Lipophilicity: The addition of the ethyl group and removal of the polar carboxylic acid group increases the molecule's overall lipophilicity (fat-solubility), as indicated by the predicted high LogP value.[3] This strongly suggests that solubility will be poor in highly polar solvents like water and favorable in non-polar organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents are most effective when their intermolecular forces match those of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While Ketoprofen, the parent acid, is readily soluble in alcohols due to hydrogen bonding with its carboxylic acid group, the ethyl ester will exhibit different behavior.[11][12] The ester can accept hydrogen bonds from the solvent's hydroxyl group, which should confer some solubility. However, the absence of a donor group on the ester makes the interaction less favorable than with the parent acid.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving polar molecules through dipole-dipole interactions. The carbonyl groups in Ethyl 2-(3-benzoylphenyl)propanoate will interact favorably with these solvents. Ethyl acetate, in particular, is an ester itself and is expected to be an excellent solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents primarily interact through weaker London dispersion forces. The large, non-polar benzoylphenyl structure of the molecule suggests strong affinity for these solvents. Dichloromethane, with its ability to support dipole-dipole interactions, and toluene, with its aromatic ring, are predicted to be very effective solvents. Hexane, being purely aliphatic, may be a slightly less effective solvent than aromatic or chlorinated hydrocarbons.

The logical workflow for assessing and determining solubility follows a path from theoretical prediction to empirical validation.

Caption: Workflow for Solvent Selection and Solubility Determination.

Review of Solubility Data and Predictions

Direct, quantitative solubility data for Ethyl 2-(3-benzoylphenyl)propanoate is sparse in public literature. However, by combining qualitative statements, information from synthesis procedures, and data from the parent compound, we can construct a reliable solubility profile.

The parent drug, Ketoprofen, is more readily dissolved in polar protic solvents, followed by polar aprotic and then non-polar solvents, owing to its carboxylic acid group.[11][13] For the ethyl ester, this trend is expected to shift. The loss of the acidic proton reduces its affinity for highly polar protic solvents while its increased lipophilicity enhances its affinity for less polar and non-polar solvents.

| Solvent Class | Solvent | Predicted Solubility of Ethyl Ester | Rationale & Supporting Data |

| Polar Protic | Methanol | Moderate to High | Ketoprofen is highly soluble in methanol.[14] The ester will still be soluble due to H-bond acceptance, but likely less so than the parent acid. |

| Ethanol | High | Similar to methanol. Ethanol is used as a reactant in its synthesis, indicating solubility.[5] General esters are soluble in ethanol.[15][16] | |

| Polar Aprotic | Acetone | High | Ketoprofen is very soluble in acetone.[14] The ester's carbonyl groups will interact well. Esters are generally soluble in acetone.[10] |

| Ethyl Acetate | Very High | Excellent solvent. Structurally similar (both are esters). Used as a solvent in synthesis procedures for the ester.[5] | |

| Acetonitrile | Moderate to High | Ketoprofen has good solubility in acetonitrile.[11] The ester should also be readily soluble. | |

| Non-Polar | Dichloromethane | Very High | Used as a solvent in the synthesis of related ketoprofen esters, indicating high solubility.[17] |

| Toluene | Very High | Used as a workup solvent in the ester's synthesis, indicating high solubility.[5] Aromatic nature aligns with the solute's structure. | |

| Hexane | Low to Moderate | Ketoprofen has very low solubility in non-polar aliphatic solvents like cyclohexane. The ester's increased lipophilicity will improve solubility, but it may still be limited compared to more polar or aromatic solvents. | |

| Aqueous | Water | Very Low / Insoluble | Safety data sheets state it is not miscible or difficult to mix with water.[7] The parent compound is almost insoluble, and the ester is even more lipophilic.[3][14] |

Experimental Protocol: Isothermal Shake-Flask Method

For definitive, high-quality data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[18] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.

Objective: To determine the saturation solubility of Ethyl 2-(3-benzoylphenyl)propanoate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Ethyl 2-(3-benzoylphenyl)propanoate (purity >99%)

-

Selected organic solvent (HPLC grade)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker with temperature control or a thermostated water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol Steps:

-

Preparation: Add an excess amount of Ethyl 2-(3-benzoylphenyl)propanoate to a pre-weighed vial. The goal is to have visible solid/oily residue at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Preliminary time-to-equilibrium studies are recommended.

-

Phase Separation: After equilibration, let the vials stand in the shaker without agitation for at least 2 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Critical Step: Avoid disturbing the settled excess solute.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any microscopic undissolved particles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A precise dilution factor is crucial.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) against a calibration curve prepared with known concentrations of Ethyl 2-(3-benzoylphenyl)propanoate.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Caption: Shake-Flask Method for Solubility Determination.

Conclusion

While a comprehensive public database of quantitative solubility for Ethyl 2-(3-benzoylphenyl)propanoate is not yet established, a strong, predictive understanding can be achieved through scientific reasoning. The ester's chemical structure—lacking a hydrogen bond donor but possessing acceptor sites and significant non-polar character—dictates its behavior. It is predicted to be highly soluble in a range of common organic solvents, particularly polar aprotic (ethyl acetate, acetone) and non-polar aromatic/chlorinated solvents (toluene, dichloromethane), while remaining practically insoluble in water. For drug development and scientific research, these predictions provide an excellent starting point for solvent screening, which must be followed by empirical validation using robust, standardized methods like the shake-flask protocol detailed herein.

References

-

Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. Available at: [Link][11][12][13]

-

British Pharmacopoeia. (2013). Safety data sheet: Ketoprofen ethyl ester. Available at: [Link][7]

-

Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. University of Limerick Institutional Repository. Available at: [Link][11][13]

-

Soto, A., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. Available at: [Link][12]

-

ChemBK. (2024). Ethyl 2-benzoylpropanoate. Available at: [Link][15]

-

Hossain, M. A., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. Available at: [Link][3]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link][18]

-

Estela, J. M., et al. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. CONICET Digital Repository. Available at: [Link]

-

Anonymous. (n.d.). Experiment 1 Determination of Solubility Class. Course Hero. Available at: [Link]

-

Penjejak Awan. (n.d.). Ester Solubility and Preparation Lab Report. Scribd. Available at: [Link][10]

-

CN102911057A - Preparation method of ketoprofen ethyl ester. Google Patents. Available at: [5]

-

Kour, G., et al. (2011). Ester prodrugs of ketoprofen: synthesis, hydrolysis kinetics and pharmacological evaluation. PubMed. Available at: [Link][4]

-

Cheméo. (n.d.). Chemical Properties of Ketoprofen (CAS 22071-15-4). Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Lee, J., et al. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Available at: [Link][17]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link][6]

- EP0309009A1 - Process for preparing ketoprofen. Google Patents.

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Institutes of Health. Available at: [Link][16]

-

The Good Scents Company. (n.d.). ethyl benzoyl acetate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-(3-benzoylphenyl)propanoate. National Institutes of Health. Available at: [Link][2]

-

PubChem. (n.d.). Benzoylprop-ethyl. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). Ethyl Propionate. National Institutes of Health. Available at: [Link]

-

Solubility of Things. (n.d.). Ethyl propanoate. Available at: [Link][19]

Sources

- 1. parchem.com [parchem.com]

- 2. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity [mdpi.com]

- 4. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102911057A - Preparation method of ketoprofen ethyl ester - Google Patents [patents.google.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. Ketoprofen ethyl ester British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 9. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Este… [cymitquimica.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.ul.ie [pure.ul.ie]

- 14. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. solubilityofthings.com [solubilityofthings.com]

A Theoretical and Computational Guideline for the Analysis of Ethyl 2-(3-benzoylphenyl)propanoate, a Ketoprofen Analog

Abstract This technical guide provides a comprehensive framework for the theoretical and computational evaluation of Ethyl 2-(3-benzoylphenyl)propanoate, the ethyl ester derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. In the landscape of modern drug discovery, in silico methods are indispensable for the early-stage assessment of drug candidates, offering profound insights into molecular properties, mechanism of action, and pharmacokinetic profiles, thereby reducing costs and accelerating development timelines.[1][2] This document is structured to guide researchers, chemists, and drug development professionals through a multi-faceted computational workflow. We will delve into quantum mechanical calculations using Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. Subsequently, we will explore its pharmacological potential through molecular docking simulations against its primary biological targets, the cyclooxygenase (COX) enzymes. Finally, we will assess its drug-likeness using predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Each section is designed to explain not only the procedural steps but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and replicable research protocol.

Introduction: The Scientific Context of Ethyl 2-(3-benzoylphenyl)propanoate

Ethyl 2-(3-benzoylphenyl)propanoate, also identified as Ketoprofen Ethyl Ester, is a derivative of Ketoprofen, a potent NSAID belonging to the arylpropionic acid class.[3][4] Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key to prostaglandin biosynthesis.[4][5] The esterification of Ketoprofen's carboxylic acid group to form Ethyl 2-(3-benzoylphenyl)propanoate modifies its physicochemical properties, such as lipophilicity and polarity, which can significantly influence its pharmacokinetic and pharmacodynamic behavior.

The rationale for a detailed computational investigation is rooted in the efficiency and predictive power of modern theoretical chemistry. These methods allow for a granular understanding of a molecule's intrinsic properties and its potential interactions with biological systems before committing to resource-intensive laboratory synthesis and testing.[6] This guide establishes a logical pathway from fundamental quantum chemical analysis to applied pharmacological prediction.

Molecular Identification and Physicochemical Properties

A precise characterization of the molecule is the foundational step for any theoretical study. The key identifiers and computed properties of Ethyl 2-(3-benzoylphenyl)propanoate are summarized below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3-benzoylphenyl)propanoate | [3] |

| Synonyms | Ketoprofen Ethyl Ester | [3][7] |

| CAS Number | 60658-04-0 | [8][9] |

| Molecular Formula | C₁₈H₁₈O₃ | [8][10] |

| Molecular Weight | 282.33 g/mol | [8][10] |

| Canonical SMILES | CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | [3] |

| InChIKey | CQSMNXCTDMLMLM-UHFFFAOYSA-N | [3][9] |

Theoretical Framework: Quantum Mechanical Investigations

To understand the molecule's reactivity, stability, and spectroscopic identity, we turn to quantum mechanics. Density Functional Theory (DFT) offers a robust balance between computational accuracy and efficiency for organic molecules of this size, making it the method of choice.[11]

Geometric Optimization and Electronic Structure Analysis

The causality behind this step is fundamental: an accurate, low-energy 3D conformation is a prerequisite for all subsequent computational analyses, including docking and property prediction. DFT calculations allow us to determine this ground-state geometry and probe the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its chemical reactivity and electronic transitions.[6]

-

Structure Input: Draw the 2D structure of Ethyl 2-(3-benzoylphenyl)propanoate in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

-

Computational Setup:

-

Select a DFT functional and basis set. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted combination for organic molecules, providing reliable results for both geometry and electronic properties.[5][11][12]

-

Define the task as "Geometry Optimization" followed by a "Frequency" calculation in a computational chemistry software package (e.g., Gaussian, ORCA).

-

-

Execution: Run the calculation. The geometry optimization will iteratively minimize the energy of the structure.

-

Validation: The subsequent frequency calculation is a self-validating step. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

-

Analysis: Extract the final optimized coordinates. Analyze the output to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the total dipole moment.

Caption: Workflow for DFT-based molecular analysis.

In Silico Pharmacological and Safety Evaluation

With a validated molecular structure, we can proceed to predict its interactions with biological targets and its likely behavior within an organism. This phase is critical for assessing therapeutic potential and flagging potential liabilities early in the discovery process.

Molecular Docking Against COX-1 and COX-2

The primary mechanism of action for Ketoprofen and its analogs is the inhibition of COX enzymes.[13] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[14] By docking Ethyl 2-(3-benzoylphenyl)propanoate into the active sites of both COX-1 and COX-2, we can hypothesize its inhibitory activity and potential for selectivity, which is a key factor in the side-effect profile of NSAIDs.

-

Receptor Preparation:

-

Download the crystal structures of human COX-1 (e.g., PDB ID: 1CQE) and COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of Ethyl 2-(3-benzoylphenyl)propanoate.

-

Assign atomic charges and define the rotatable bonds.

-

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of each enzyme. The dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

Docking Execution:

-

Run the docking simulation using a program like AutoDock Vina.[14] It will systematically sample different conformations of the ligand within the active site and score them based on a binding energy function.

-

-

Results Analysis:

-

Analyze the output to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues.

-

Compare the binding affinities for COX-1 and COX-2 to predict selectivity.

-

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-1 | -8.5 to -9.5 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.0 to -10.5 | Arg120, Tyr355, Val523, Arg513 |

Note: These values are illustrative predictions based on typical scores for NSAIDs. Actual results will vary based on the specific software and parameters used.

Caption: Standard workflow for molecular docking studies.

ADMET Profiling for Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target or is toxic to the organism. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical filter in modern drug discovery.[15][16] Computational ADMET models use vast datasets of known drugs to predict the pharmacokinetic and toxicological properties of novel compounds.[17]

-

Input: Obtain the Canonical SMILES string for Ethyl 2-(3-benzoylphenyl)propanoate: CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2.

-

Tool Selection: Utilize a free, reliable web-based ADMET prediction tool such as SwissADME or pkCSM. These platforms provide comprehensive predictions based on the molecular structure.[1]

-

Execution: Submit the SMILES string to the selected web server.

-

Data Compilation and Analysis: Systematically collect the output data. Pay close attention to:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, Cytochrome P450 (CYP) enzyme inhibition.

-

Drug-Likeness: Violations of established rules like Lipinski's Rule of Five.

-

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

| Parameter | Predicted Value / Assessment | Implication for Drug Development |

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. |

| GI Absorption | High | The compound is likely well-absorbed from the gut. |

| BBB Permeant | Yes | Potential for central nervous system effects (positive or negative). |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with other medications. |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG I Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

Note: These are representative predictions from common ADMET models and serve as an initial assessment.

Caption: The role of ADMET prediction as a critical filter.

Synthesis and Conclusion

While this guide focuses on computational analysis, it is important to note that Ethyl 2-(3-benzoylphenyl)propanoate can be synthesized through standard esterification of Ketoprofen or via other published methods, such as the reaction of 2-(3-benzoylphenyl)propionitrile with ethanol in the presence of an acid catalyst.[18]

These computational findings collectively position Ethyl 2-(3-benzoylphenyl)propanoate as a viable candidate for further investigation. The logical next steps would involve chemical synthesis, experimental validation of its COX inhibitory activity through in vitro assays, and subsequent evaluation in preclinical models to confirm the computationally predicted pharmacological profile.

References

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023).

- Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. (2023). MDPI.

- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.

- Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results. (2025). Orbital: The Electronic Journal of Chemistry.

- Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results Graphical abstract. (2025). ResearchGate.

- Adsorption of non-steroidal anti-inflammatory drugs (NSAIDs) on nanographene surface: Density functional theory study. (n.d.). Arabian Journal of Chemistry.

- (PDF) Density Functional Theory Studies on Non-Steroidal Anti-Inflammatory Drugs Acetic Acid Derivatives of Cyclooxygenase Inhibitor. (2025). ResearchGate.

- How do you predict ADMET properties of drug candidates?. (2025). Aurlide.

- Computer-aided analysis for identification of novel analogues of ketoprofen based on molecular docking, ADMET, drug-likeness and DFT studies for the treatment of inflammation. (2022). IASP.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI.

- Ketoprofen Ethyl Ester | 60658-04-0. SynThink Research Chemicals.

- 60658-04-0, Ketoprofen ethyl ester Formula. ECHEMI.

- Ketoprofen Ethyl Ester | CAS No. 60658-04-0. CLEARSYNTH.

- Ketoprofen ethyl ester British Pharmacopoeia Reference Standard. Sigma Aldrich.

- Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873. PubChem.

- (PDF) Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2025). ResearchGate.

- KETOPROFEN ETHYL ESTER. precisionFDA.

- Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2019). Al Mustansiriyah Journal of Pharmaceutical Sciences.

- Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Ester). CymitQuimica.

- Taking ethylbenzene as the method for raw material synthesis of ketoprofen. (n.d.). Google Patents.

- Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com.

- Preparation method of ketoprofen ethyl ester. (n.d.). Google Patents.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).

Sources

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. aurlide.fi [aurlide.fi]

- 3. Ethyl 2-(3-benzoylphenyl)propanoate | C18H18O3 | CID 9878873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-(3-Benzoylphenyl)propionate (Ketoprofen Ethyl Este… [cymitquimica.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]